N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-14(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-20-18(13-16)22(27)25(2)19-5-3-4-6-21(19)30-20/h3-13,24H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVMINFGGSGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the dibenzo[b,f][1,4]oxazepine core and subsequent modifications to introduce the sulfamoyl and acetamide groups. Detailed synthetic pathways can be found in patent literature, which outlines the chemical reactions and conditions required for successful synthesis .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, flavonoid derivatives containing oxazine structures were shown to have moderate to excellent anti-TMV (Tobacco Mosaic Virus) activities. The structure–activity relationship (SAR) studies highlighted that specific substituents on the benzene ring significantly influenced antiviral efficacy .
Antifungal Activity
In vitro tests have demonstrated that related compounds possess antifungal activities against various plant pathogens. For instance, certain synthesized oxazinyl flavonoids showed inhibition rates exceeding 50% against pathogens like Physalospora piricola and Sclerotinia sclerotiorum at concentrations of 50 µg/mL. These results suggest a promising potential for agricultural applications .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interaction with viral proteins or inhibition of key enzymatic pathways in pathogens. Molecular docking studies have been employed to predict potential binding interactions with viral components .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic concentration (CC50) values for related compounds were determined using MTS assays. The results indicated that while some compounds exhibit potent antiviral effects, they also need to be evaluated for cytotoxicity to ensure therapeutic viability .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Potential interactions with viral proteins |
| Related Flavonoid Derivative | Antifungal | 50 | Inhibition against Physalospora piricola |
| Oxazine Compound | Antiviral | 500 | Best anti-TMV activity compared to ribavirin |
Case Study: Antiviral Activity Against Dengue Virus
A study involving methanolic extracts from Streptomyces KSF 103 demonstrated significant antiviral activity against dengue virus during the entry stage. This highlights the importance of exploring natural products alongside synthetic compounds for their potential therapeutic effects .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
The compound exhibits antimicrobial properties, primarily due to its sulfamoyl group, which is known for its efficacy against a range of bacterial infections. Sulfonamide derivatives are widely recognized for their role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that modifications to the sulfamoyl moiety can enhance antimicrobial potency and selectivity against specific pathogens .
1.2 Anticancer Properties
Recent studies have suggested that compounds similar to N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide may possess anticancer properties. The dibenzo[b,f][1,4]oxazepin structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The compound's ability to target multiple pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics .
Mechanistic Insights
2.1 Enzyme Inhibition
The compound's mechanism of action involves the inhibition of key enzymes involved in metabolic pathways relevant to bacterial survival and cancer cell proliferation. For instance, the presence of the sulfamoyl group indicates potential interaction with enzymes that utilize sulfonamide as a substrate, leading to metabolic disruption in target cells .
2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications to the aromatic rings and the sulfamoyl group can significantly influence biological activity and selectivity. Such insights guide the design of more potent analogs with reduced side effects .
Synthesis and Chemical Properties
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The complexity of its structure demands careful optimization of reaction conditions to achieve high yields and purity .
3.2 Chemical Stability
Chemical stability studies indicate that the compound remains stable under various pH conditions but may degrade under extreme temperatures or in the presence of strong acids or bases. Understanding these stability parameters is essential for formulating effective drug delivery systems .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
- The 10-acetyl group in introduces polarity but may increase susceptibility to hydrolysis.
- Electronic Effects : The 3-nitro group in is strongly electron-withdrawing, which could alter aromatic ring reactivity or binding to electron-rich targets. In contrast, the target’s sulfamoyl group offers a balance of polarity and hydrogen-bonding capacity.
Pharmacological Implications
While biological data is absent in the provided evidence, structural trends suggest:
- The target compound’s sulfamoyl-phenyl-acetamide moiety may enhance solubility and target specificity compared to ’s nitro-phenoxy group or ’s tosyl group.
- The 10-methyl group in the target could improve metabolic stability relative to ’s butyl chain (prone to oxidative metabolism) or ’s acetyl group (susceptible to esterase cleavage).
Q & A
Q. What are the standard synthetic routes for N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide, and what key reaction steps are involved?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Sulfamoylation : Introducing the sulfamoyl group at the 2-position of the dibenzooxazepine moiety using sulfamoyl chloride under anhydrous conditions.
- Coupling : Reacting the sulfamoylated intermediate with 4-aminophenylacetamide via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Acetylation : Final acetylation to stabilize the amine group.
Reaction optimization often employs statistical design of experiments (DoE) to minimize side products, as described in methodologies for similar N-substituted acetamides . Computational reaction path search methods (e.g., quantum chemical calculations) can further streamline synthesis by predicting viable intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are potential ambiguities resolved?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with attention to sulfonamide proton shifts (δ 8.5–9.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.
- HPLC-PDA : Assesses purity (>95% threshold) using C18 columns with acetonitrile/water gradients.
Ambiguities (e.g., overlapping peaks) are resolved via 2D NMR (COSY, HSQC) or spiking with authentic standards. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride byproducts.
- First Aid : For skin contact, wash with soap/water (15+ minutes); for eye exposure, irrigate with saline solution immediately .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways . For example:
- Reaction Path Search : Identifies low-energy intermediates for sulfamoylation and coupling steps.
- Condition Optimization : Bayesian algorithms correlate solvent polarity, temperature, and catalyst loading to yield.
A feedback loop between experimental data and computational models refines predictions, reducing trial-and-error iterations by 40–60% .
Q. What strategies are employed to analyze contradictory data in reaction yield or spectroscopic analysis?
Methodological Answer:
- Statistical DoE : Resolves yield discrepancies by testing variable interactions (e.g., temperature vs. catalyst ratio) .
- Cross-Validation : Replicates experiments under controlled conditions to isolate outliers.
- Computational Validation : Compares experimental NMR shifts with simulated spectra (Gaussian software) to confirm structural assignments .
Q. What are the challenges in scaling up the synthesis from laboratory to pilot scale, and how are they methodologically addressed?
Methodological Answer:
- Reactor Design : Transitioning from batch to continuous flow reactors improves heat/mass transfer for exothermic sulfamoylation steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .
- Process Control : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and pressure dynamically .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases).
- In Vitro Assays : Dose-response curves (IC50) assess cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2).
- Metabolite Profiling : LC-MS identifies bioactive metabolites in hepatic microsomes.
SAR frameworks for anthraquinone derivatives provide methodological parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
